

Technical Guide: 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

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Compound of Interest

Compound Name: 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Cat. No.: B1334619

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CAS Number: 34155-39-0

Abstract: This technical guide provides a comprehensive overview of **2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine**, a diamine of interest in chemical and pharmacological research. Due to the limited availability of published data on this specific compound, this document combines known physicochemical properties with projected synthetic methodologies and potential pharmacological activities based on structurally related molecules. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's characteristics, a detailed hypothetical experimental protocol for its synthesis, and an exploration of its potential as a monoamine transporter inhibitor. All quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a chemical compound featuring a propane backbone substituted with a primary amine, a methyl group, and a pyrrolidine ring. The presence of both a primary amine and a tertiary amine within a compact aliphatic structure suggests its potential for diverse chemical reactivity and biological interactions. While specific research on this compound is scarce, its structural motifs are present in numerous biologically active molecules. Pyrrolidine derivatives, in particular, are known to interact with various biological targets, including monoamine transporters. This guide aims to provide a detailed

technical resource by proposing a plausible synthetic route and discussing its potential pharmacology in the context of related compounds.

Physicochemical Properties

The basic physicochemical properties of **2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine** are summarized in the table below. These properties are calculated based on its chemical structure.

Property	Value
CAS Number	34155-39-0
Molecular Formula	C ₈ H ₁₈ N ₂
Molecular Weight	142.24 g/mol
IUPAC Name	2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine
Structure	
Calculated LogP	0.8
Topological Polar Surface Area	29.3 Å ²
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	3

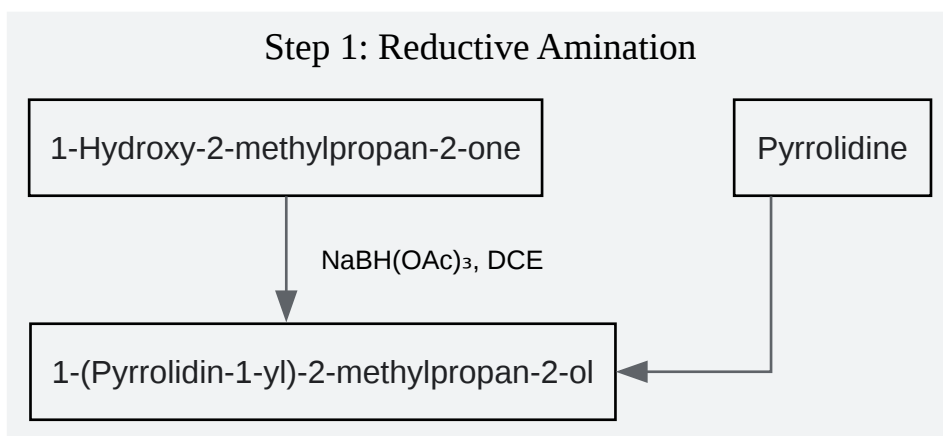
Proposed Synthesis

A specific, validated synthesis for **2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine** is not readily available in the published literature. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles, namely the reductive amination of a suitable ketone with pyrrolidine, followed by functional group manipulations.

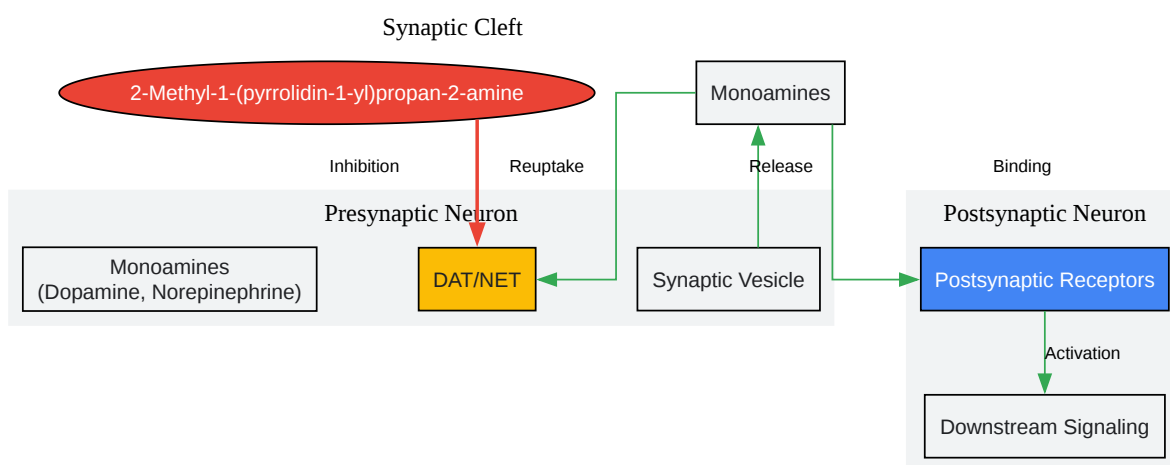
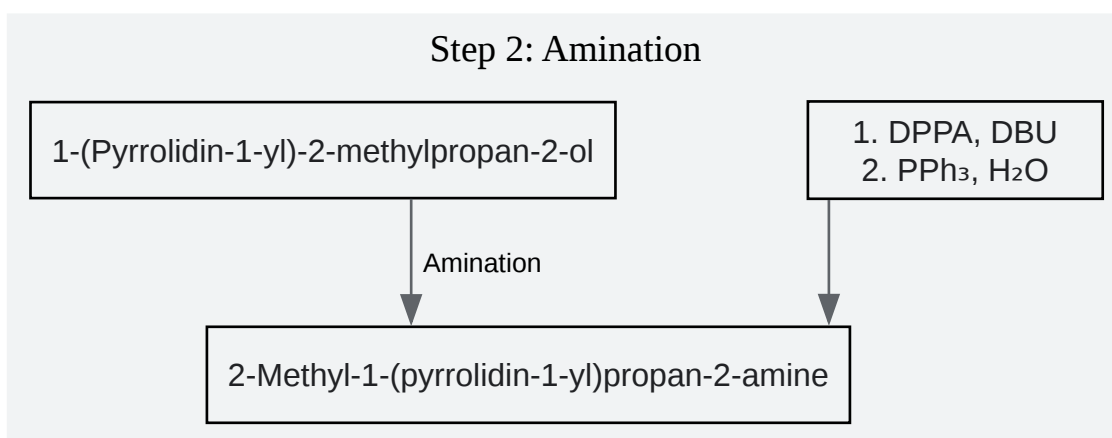
Synthetic Workflow

The proposed synthesis involves a two-step process starting from 1-hydroxy-2-methylpropan-2-one. The first step is a reductive amination with pyrrolidine to form the tertiary amine intermediate. The second step involves the conversion of the hydroxyl group to a primary amine via a Mitsunobu reaction followed by a Staudinger reduction or by conversion to a leaving group and subsequent displacement with an azide, followed by reduction.

Step 1: Reductive Amination



Step 2: Amination



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